An In-depth Technical Guide to the Chemical Properties of Widdrol
An In-depth Technical Guide to the Chemical Properties of Widdrol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Widdrol, a naturally occurring sesquiterpenoid alcohol, has garnered interest within the scientific community for its presence in various plant species and its potential biological activities. This technical guide provides a comprehensive overview of the chemical properties of Widdrol, focusing on its structural characteristics, physicochemical parameters, spectral data, and reactivity. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Chemical Structure and Identification
Widdrol is a bicyclic sesquiterpene alcohol with a unique tricyclic carbon skeleton. Its chemical identity is established by the following identifiers:
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IUPAC Name : (7S,9aS)-4,4,7,9a-tetramethyl-1,2,3,6,8,9-hexahydrobenzo[1]annulen-7-ol[2]
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Molecular Formula : C₁₅H₂₆O[2]
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CAS Number : 6892-80-4[2]
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Molecular Weight : 222.37 g/mol [2]
Physicochemical Properties
The physicochemical properties of Widdrol are summarized in the table below. These parameters are crucial for understanding its behavior in various chemical and biological systems.
| Property | Value | Experimental Protocol |
| Melting Point | 98 °C | The melting point of a crystalline solid like Widdrol is determined using a capillary melting point apparatus. A small, finely powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range[1][3][4][5][6][7]. For accurate determination, a slow heating rate (e.g., 1-2 °C/min) is employed near the expected melting point. |
| Boiling Point | 282 °C (estimated at 760 mmHg) | The boiling point of a high-boiling liquid like Widdrol can be determined by distillation. For compounds that may decompose at their atmospheric boiling point, vacuum distillation is employed to measure the boiling point at a reduced pressure[8][9][10][11]. The observed boiling point is then extrapolated to atmospheric pressure using a pressure nomograph or the Clausius-Clapeyron equation. |
| Solubility | Soluble in alcohol. Insoluble in water. | Solubility is determined by adding a known amount of Widdrol to a specific volume of a solvent at a constant temperature. The mixture is agitated until equilibrium is reached. The concentration of the dissolved Widdrol in the supernatant is then quantified, typically by chromatographic or spectroscopic methods[3][12][13][14][15][16][17]. For qualitative assessment, the visual disappearance of the solid in the solvent is observed. |
| XLogP3-AA | 4.1 | This value is a computed measure of the lipophilicity of a molecule and is calculated using algorithms based on its chemical structure. |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and characterization of Widdrol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of Widdrol. While a publicly available ¹H NMR spectrum is not readily accessible in the searched literature, a ¹³C NMR spectrum is referenced in the PubChem database, attributed to the University of Vienna[18][19]. The detailed chemical shifts and coupling constants are essential for complete structural assignment and confirmation.
Experimental Protocol for NMR Spectroscopy: A sample of purified Widdrol is dissolved in a deuterated solvent (e.g., CDCl₃). ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) internal standard. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are typically performed to establish the connectivity between protons and carbons and to fully assign the structure[20][21][22][23].
Mass Spectrometry (MS)
Mass spectrometry of Widdrol provides information about its molecular weight and fragmentation pattern, which aids in its identification.
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Molecular Ion (M⁺) : m/z 222
Fragmentation Pathway: The mass spectrum of Widdrol is characterized by a distinct fragmentation pattern. The base peak is often observed at m/z 151, resulting from the loss of a C₅H₁₁ fragment (71 amu). This fragmentation is thought to occur through a complex rearrangement involving the bicyclic ring system. Other significant fragments are also observed, providing a unique mass spectral fingerprint for Widdrol.
Experimental Protocol for GC-MS Analysis: A dilute solution of Widdrol in a volatile organic solvent is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC separates Widdrol from other components. As Widdrol elutes from the GC column, it enters the MS source where it is ionized (typically by electron impact), and the resulting ions are separated and detected based on their mass-to-charge ratio.
Infrared (IR) Spectroscopy
The FT-IR spectrum of Widdrol would exhibit characteristic absorption bands corresponding to its functional groups. While a specific spectrum for Widdrol was not found in the provided search results, the expected absorptions based on its structure as a tertiary alcohol are:
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O-H Stretch : A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
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C-H Stretch : Sharp peaks in the 2850-3000 cm⁻¹ region, corresponding to the stretching vibrations of C-H bonds in methyl and methylene (B1212753) groups.
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C-O Stretch : An absorption band in the 1000-1260 cm⁻¹ region, indicating the C-O single bond of the tertiary alcohol.
Experimental Protocol for FT-IR Spectroscopy: The IR spectrum of Widdrol can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or dissolved in a suitable solvent (e.g., CCl₄)[16][24][25][26][27][28]. The instrument measures the absorption of infrared radiation by the sample as a function of wavenumber.
Chemical Reactivity and Stability
The chemical reactivity of Widdrol is primarily dictated by the presence of the tertiary alcohol functional group and the strained bicyclic ring system.
Reactivity of the Hydroxyl Group
Being a tertiary alcohol, the hydroxyl group of Widdrol exhibits characteristic reactivity.
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Oxidation : Tertiary alcohols are generally resistant to oxidation under mild conditions because the carbon atom bearing the hydroxyl group does not have a hydrogen atom attached to it. Strong oxidizing agents under harsh conditions can lead to the cleavage of carbon-carbon bonds.
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Esterification : The esterification of tertiary alcohols like Widdrol with carboxylic acids is often challenging due to steric hindrance around the hydroxyl group. The reaction typically requires specific activating agents or catalysts to proceed efficiently[8][9][24][29][30].
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Dehydration : Acid-catalyzed dehydration of Widdrol is expected to occur readily, leading to the formation of one or more alkenes through the elimination of a water molecule. The regioselectivity of this elimination would be influenced by the stability of the resulting double bond.
Stability and Degradation
The stability of Widdrol is an important consideration for its handling, storage, and formulation.
Forced Degradation Studies Protocol: To assess the intrinsic stability of Widdrol, forced degradation studies are conducted under various stress conditions as per ICH guidelines. This involves exposing a solution of Widdrol to:
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Acidic and Basic Hydrolysis : Treatment with dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at elevated temperatures.
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Oxidative Conditions : Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).
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Thermal Stress : Heating the solid or a solution of Widdrol at a high temperature.
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Photostability : Exposing the sample to UV and visible light.
The degradation products are then analyzed using a stability-indicating chromatographic method (e.g., HPLC-MS) to identify and quantify the degradants[31][32][33][34][35][36][37][38]. This information is critical for determining the degradation pathways and establishing appropriate storage conditions.
Conclusion
This technical guide has summarized the key chemical properties of Widdrol, providing a foundation for its further investigation and potential applications. The availability of detailed spectroscopic data, particularly high-resolution NMR spectra, is crucial for unambiguous structural confirmation and for facilitating its synthesis and modification. Further studies on its reactivity and stability will be instrumental in unlocking the full potential of this intriguing natural product in various scientific and commercial endeavors.
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